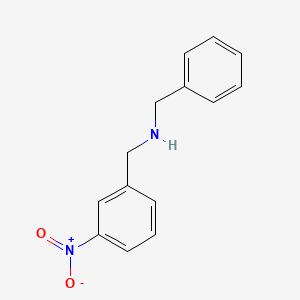

N-benzyl-1-(3-nitrophenyl)methanamine

Description

Contextualization within Methanamine and Nitroaromatic Compound Chemistry

N-benzyl-1-(3-nitrophenyl)methanamine is fundamentally a derivative of methanamine (more broadly, a secondary amine) and a nitroaromatic compound. The methanamine scaffold is a ubiquitous structural motif in organic chemistry and medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The introduction of aryl and substituted aryl groups to the nitrogen atom, as seen in the target molecule, significantly influences its electronic properties, steric hindrance, and potential for intermolecular interactions.

Overview of Structurally Analogous Compounds and Related Scaffolds in Academic Inquiry

The study of this compound is enriched by considering its structurally related counterparts. The broader class of N-benzylanilines, which lack the nitro group, has been a subject of research, with studies focusing on their synthesis and structural properties. For instance, the conformation of N-benzylaniline has been compared to that of N-benzyl-3-nitroaniline, revealing how the presence of the nitro group affects molecular geometry. nih.gov

Furthermore, derivatives of benzylamine (B48309) and nitroaniline are extensively explored in various research domains. Benzylamine derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties. ontosight.ai Similarly, nitroaniline derivatives are utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other functional organic materials. The combination of these two pharmacologically and synthetically important moieties within a single molecule, as in this compound, provides a platform for the exploration of novel chemical properties and applications.

Scope of Advanced Academic Research on this compound and its Derivatives

Advanced academic research on this compound has primarily focused on its solid-state properties, particularly its potential as a nonlinear optical (NLO) material. Non-centrosymmetric organic molecules with donor-acceptor functionalities can exhibit significant second-order NLO responses, making them candidates for applications in optical signal processing and communication technologies.

A significant study has been dedicated to the synthesis and characterization of N-benzyl-3-nitroaniline (NB3N) single crystals for NLO applications. bohrium.comspringerprofessional.deresearchgate.net This research highlights the compound's non-centrosymmetric crystal structure, a prerequisite for second-harmonic generation (SHG), a key NLO phenomenon. The study details the crystal growth, structural analysis, and various characterizations to evaluate its thermal, mechanical, and optical properties. bohrium.comspringerprofessional.deresearchgate.net The findings from this research underscore the potential of this compound in the field of materials science.

The synthesis of this compound was also featured as a preparatory problem for the 40th International Chemistry Olympiad, indicating its relevance in illustrating fundamental principles of organic synthesis and structure elucidation. nih.gov While direct research into the biological activities of this compound and its close derivatives is not extensively documented in publicly available literature, the known biological relevance of its constituent scaffolds suggests a potential area for future investigation.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂N₂O₂ | nih.gov |

| Molecular Weight | 228.25 g/mol | nih.gov |

| CAS Number | 33334-94-0 | nih.gov |

| Appearance | Yellow crystalline powder | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁ | bohrium.comspringerprofessional.de |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in hot ethanol | nih.gov |

Interactive Data Table: Crystallographic Data of this compound

| Parameter | Value | Reference |

| a | 5.3359(2) Å | nih.gov |

| b | 19.2285(6) Å | nih.gov |

| c | 5.6017(2) Å | nih.gov |

| β | 97.334(3)° | nih.gov |

| Volume | 570.04(3) ų | nih.gov |

| Z | 2 | nih.gov |

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

N-[(3-nitrophenyl)methyl]-1-phenylmethanamine |

InChI |

InChI=1S/C14H14N2O2/c17-16(18)14-8-4-7-13(9-14)11-15-10-12-5-2-1-3-6-12/h1-9,15H,10-11H2 |

InChI Key |

DFYDXMFZQUWIFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 1 3 Nitrophenyl Methanamine and Analogues

Direct Synthesis Approaches to N-benzyl-1-(3-nitrophenyl)methanamine

The most direct methods for synthesizing this compound involve the formation of a carbon-nitrogen bond between the benzyl (B1604629) and 3-nitrobenzyl moieties in a single conceptual step, often accomplished through a one-pot procedure.

Reductive amination is a highly efficient and widely used method for the synthesis of secondary and tertiary amines from carbonyl compounds. ias.ac.infrontiersin.org This process is the most direct and logical synthetic route to this compound. The reaction proceeds by the condensation of 3-nitrobenzaldehyde (B41214) with benzylamine (B48309) to form an intermediate imine (or Schiff base), which is then reduced in situ to the target secondary amine.

3-Nitrobenzaldehyde + Benzylamine → [N-(3-nitrobenzylidene)benzylamine] → this compound

Various reducing agents can be employed for the reduction of the imine intermediate. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni). ias.ac.inresearchgate.net The choice of reducing agent is critical; it must be selective for the imine over the aldehyde starting material if the reaction is performed in a single pot ("direct" reductive amination). ias.ac.in Formic acid can also serve as a hydrogen source in transfer hydrogenation reactions. frontiersin.org

One-pot reductive amination of aldehydes with nitroarenes has also been developed, which avoids the pre-reduction of the nitro group and minimizes waste, making it an environmentally friendly approach. rsc.org This process involves the hydrogenation of the nitroarene to a primary amine, condensation with an aldehyde, and subsequent hydrogenation of the resulting imine, all within the same reaction vessel. rsc.org

The initial and crucial step in an indirect reductive amination is the condensation reaction between a carbonyl compound and a primary amine to form an imine. This reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the product. In the context of synthesizing this compound, 3-nitrobenzaldehyde would react with benzylamine to form N-(3-nitrobenzylidene)benzylamine.

The formation of imines is a well-established reaction in organic synthesis. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. This condensation is the foundation for many amine syntheses. For instance, the reaction between cinnamaldehyde (B126680) and various nitrophenyl amines has been studied to produce novel imine compounds. researchgate.net Similarly, benzaldehyde (B42025) and benzylamine react to form N-benzylidenebenzylamine, which can be subsequently reduced. researchgate.net

This two-step approach, where the imine is first isolated and then reduced, is known as indirect reductive amination. ias.ac.in A classic reducing agent like sodium borohydride is often used in the second step, as the aldehyde is no longer present, eliminating the need for a selective reagent. ias.ac.in

Synthesis of Positional Isomers and Structurally Related N-benzyl-nitrophenyl Methanamines

The synthetic principles applied to this compound are readily adaptable for its positional isomers and related analogues, demonstrating the versatility of these chemical transformations.

The synthesis of the para-isomer, N-benzyl-1-(4-nitrophenyl)methanamine, is well-documented and commonly achieved through reductive amination. One established method involves the reaction of 4-nitrobenzaldehyde (B150856) with an amine, followed by reduction. For example, a related compound, ethyl[(4-nitrophenyl)methyl]amine, was synthesized by reacting 4-nitrobenzaldehyde with ethylamine (B1201723) in ethanol, followed by reduction with sodium borohydride (NaBH₄), achieving a high yield. rsc.org

A similar strategy can be applied to produce N-benzyl-1-(4-nitrophenyl)methanamine, where benzylamine is used instead of ethylamine. The reaction of 4-nitrobenzaldehyde with benzylamine would first form the corresponding imine, which is then reduced to the final product.

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethylamine | NaBH₄ | Ethanol | 93% | rsc.org |

This table presents data for a closely related synthesis, demonstrating the general conditions and high efficiency of the reductive amination method for producing N-(4-nitrobenzyl) amines.

N-methyl-N-(3-nitrobenzyl)amine is a structural analogue where the benzyl group is replaced by a smaller methyl group. chemscene.com Its synthesis can also be approached via reductive amination, this time reacting 3-nitrobenzaldehyde with methylamine. Following the formation of the N-(3-nitrobenzylidene)methanamine intermediate, a reducing agent would be used to yield the final product.

Alternatively, synthesis can proceed through the N-alkylation of 3-nitrobenzylamine with a methylating agent, although this can sometimes lead to over-alkylation. Another approach involves the direct reductive N-methylation of nitro compounds, which is considered an attractive and straightforward strategy. researchgate.net

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Reference |

|---|---|---|---|---|

| N-methyl-N-(3-nitrobenzyl)amine | C₈H₁₀N₂O₂ | 166.18 g/mol | 19499-61-7 | chemscene.com |

This table provides key identifiers for the structurally related compound N-methyl-N-(3-nitrobenzyl)amine.

Multi-step Synthetic Routes to this compound Derivatives

The synthesis of more complex derivatives of this compound often requires multi-step reaction sequences. azom.com These routes allow for the introduction of various functional groups onto the aromatic rings, which can modulate the compound's chemical and biological properties.

A common strategy involves first performing a nucleophilic aromatic substitution on a precursor molecule, followed by reduction and subsequent acylation or alkylation steps. For example, in the synthesis of certain antituberculosis agents, substituted fluorobenzonitriles were reacted with cyclic secondary amines. nih.gov The resulting benzonitrile (B105546) derivatives were then reduced to the corresponding benzylamines, which were subsequently acylated to yield the final amide products. nih.gov

This modular approach could be adapted for this compound derivatives. For instance, a substituted 3-nitrobenzaldehyde or a substituted benzylamine could be used in the initial reductive amination step. Alternatively, the parent molecule could be synthesized first, followed by functionalization of one of the aromatic rings, although the directing effects of the existing substituents would need to be carefully considered. Such multi-step syntheses are crucial for creating libraries of related compounds for structure-activity relationship studies. acs.org

Nucleophilic Aromatic Substitution (SNAr) in Precursor Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of precursors to this compound. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. The presence of strong electron-withdrawing groups, such as a nitro group (-NO2), ortho or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack. numberanalytics.comlibretexts.orgnih.gov

In the context of synthesizing precursors for the target molecule, an SNAr reaction could involve the reaction of a 3-nitro-substituted aromatic ring bearing a good leaving group (e.g., a halide) with benzylamine. The nitro group, being a powerful electron-withdrawing group, facilitates the attack of the amine nucleophile by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. numberanalytics.com While the meta-positioning of the nitro group in 1-halo-3-nitrobenzene is not as activating as ortho or para positions, the reaction can still proceed, often requiring specific reaction conditions to achieve viable yields.

The general mechanism for an SNAr reaction proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion (the Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. libretexts.org The efficiency of the reaction is influenced by factors such as the nature of the leaving group, the solvent, the base used, and the reaction temperature. For instance, the synthesis of N-(5-R1-amino-2-nitrophenyl)acetamides and 5-R1-amino-2-nitroanilines from halo-nitro aromatic precursors has been explored using various energy sources, including conventional heating and greener alternatives like microwave irradiation, which can significantly accelerate the reaction. tandfonline.com

Transition-Metal Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Transition-metal catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful tool for the synthesis of analogues of this compound, specifically for creating carbon-carbon bonds. nih.govmdpi.com While the Suzuki reaction is primarily known for C-C bond formation, its principles are foundational to C-N bond-forming reactions like the Buchwald-Hartwig amination, which is highly relevant for synthesizing N-aryl benzylamines.

The Buchwald-Hartwig amination allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. researchgate.netresearchgate.netnih.govberkeley.edunih.gov This methodology could be applied to synthesize this compound analogues by coupling a substituted benzylamine with a 3-nitrophenyl halide. The choice of ligand on the palladium catalyst is critical for the success of these reactions, influencing reaction rates, yields, and functional group tolerance. nih.govnih.gov

The general catalytic cycle for these palladium-catalyzed aminations involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

Amination: The amine coordinates to the palladium(II) complex, and deprotonation by the base forms a palladium-amido complex.

Reductive Elimination: The desired C-N bond is formed, yielding the N-aryl amine product and regenerating the palladium(0) catalyst.

Recent advancements have focused on developing more robust and efficient catalyst systems, including those that are active at low catalyst loadings and tolerant of a wide range of functional groups. nih.gov For instance, CataXCium A Pd G3 has been identified as an effective catalyst for Suzuki-Miyaura cross-couplings on challenging substrates like unprotected ortho-bromoanilines, showcasing the potential for developing specialized catalysts for specific applications. nih.gov

Below is a table summarizing representative conditions for Suzuki-Miyaura cross-coupling of benzyl halides with arylboronic acids, which is analogous to the C-N coupling for synthesizing the target compound's analogues. organic-chemistry.orgnih.gov

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)2 / PPh3 | K3PO4 or K2CO3 | Toluene | 90 | High |

| PdCl2(dppf)·CH2Cl2 | Cs2CO3 | THF/H2O (10:1) | 77 | Good |

A3-Coupling Reactions for Related Propargylamines

The A3-coupling (Aldehyde-Alkyne-Amine) reaction is a powerful, one-pot multicomponent reaction for the synthesis of propargylamines, which are structurally related to the target methanamine. nih.govwikipedia.orglibretexts.org This reaction involves the condensation of an aldehyde, a terminal alkyne, and an amine, typically in the presence of a metal catalyst. wikipedia.org

This methodology could be adapted to synthesize propargylamine (B41283) analogues of this compound by using 3-nitrobenzaldehyde, benzylamine, and a terminal alkyne. The reaction is highly atom-economical, with water being the only byproduct. libretexts.org A variety of metal catalysts can be employed, with copper and gold salts being particularly common. organic-chemistry.orgbeilstein-journals.org

The proposed mechanism for the A3-coupling reaction involves the following key steps: libretexts.org

Formation of a metal acetylide from the terminal alkyne and the metal catalyst.

In-situ formation of an iminium ion from the reaction of the aldehyde (e.g., 3-nitrobenzaldehyde) and the amine (e.g., benzylamine).

Nucleophilic attack of the metal acetylide on the iminium ion to form the propargylamine product.

The reaction conditions, including the choice of catalyst, solvent, and temperature, can significantly influence the outcome of the A3-coupling. Solvent-free conditions have also been explored, aligning with the principles of green chemistry. rsc.org The table below presents a summary of various catalytic systems used in the A3-coupling reaction. organic-chemistry.orgrsc.orgresearchgate.netorganic-chemistry.orgnih.gov

| Catalyst | Solvent | Temperature (°C) | Key Features |

|---|---|---|---|

| CuCl | Toluene | 100 | Effective for a range of aldehydes and amines. |

| Zn(OTf)2 | Solvent-free | 100 | Recyclable catalyst, low loading. |

| Gold(III) salen complex | Water | 40 | Excellent yields, works well with chiral prolinol derivatives. |

| Silver iodide | Water | - | No cocatalyst or activator needed. |

| Silica supported copper | Solvent-free | 80 | Catalyst can be recycled up to 15 times. |

Heterocycle Formation via N-benzyl-nitrophenyl Intermediates

N-benzyl-nitrophenyl compounds can serve as valuable intermediates in the synthesis of various nitrogen-containing heterocycles. nih.govmdpi.com The presence of both a nitro group and a secondary amine functionality allows for a range of cyclization strategies, often involving reduction of the nitro group followed by intramolecular condensation.

For example, the reduction of an ortho-nitro group to an amino group can be followed by an intramolecular cyclization with a suitable functional group on the N-benzyl substituent to form a variety of heterocyclic systems. While the target compound has a meta-nitro group, similar principles can be applied to appropriately substituted analogues. One study demonstrated the cyclization of N-acylated derivatives of N-benzyl-o-nitroaniline to form 2-aryl-1-hydroxybenzimidazoles. rsc.org

Another approach involves the reductive cyclization of o-nitrophenyl propargyl alcohols, which are structurally related to the intermediates in A3-coupling reactions. In this method, reduction of the nitro group under acidic conditions triggers a Meyer-Schuster rearrangement and subsequent cyclization to form quinolines. organic-chemistry.org This highlights the potential for tandem reactions where the reduction of the nitro group initiates a cascade of events leading to the formation of complex heterocyclic structures.

Investigation of Reaction Conditions and Catalyst Systems in Methanamine Synthesis

The direct synthesis of this compound is most commonly achieved through the reductive amination of 3-nitrobenzaldehyde with benzylamine. This reaction involves the formation of an imine intermediate, which is then reduced to the final amine product. The investigation of reaction conditions and catalyst systems is paramount to optimizing this process for high yield and selectivity. researchgate.net

A wide array of catalysts, both homogeneous and heterogeneous, have been developed for reductive amination. frontiersin.org Noble metal catalysts, such as those based on palladium and platinum, are highly efficient and can operate under mild conditions, often showing excellent recyclability. frontiersin.org However, there is a growing interest in developing catalysts based on more abundant and less expensive non-noble metals like nickel, cobalt, copper, and iron. frontiersin.org

The choice of reducing agent is also a critical parameter. While hydride reagents like sodium borohydride are common, catalytic transfer hydrogenation using formic acid or hydrogenation with molecular hydrogen (H2) are often preferred for their cost-effectiveness and greener profiles. researchgate.netrsc.org

The table below summarizes various catalyst systems and conditions used for the reductive amination of nitroarenes and aldehydes, which is directly applicable to the synthesis of the target compound. frontiersin.orgresearchgate.netrsc.orgnih.govhw.ac.ukcaltech.eduresearchgate.net

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Key Features |

|---|---|---|---|---|

| Pd/C | B10H14 | - | - | Effective for converting nitroaromatics and aldehydes. |

| Au/TiO2-R | Formic acid | Water | 80 | Mild conditions, transfer hydrogenation. |

| Molybdenum sulfide (B99878) cluster | H2 | - | 70 | Non-noble metal catalyst, high conversion. |

| Co-Nx/C | Formic acid | - | - | Heterogeneous non-noble-metal catalyst. |

| Ag/γ-Al2O3 | H2 | - | - | Continuous-flow conditions. |

| Aquivion-Fe | NaBH4 | CPME/MeOH | 40 | Recyclable iron-based Lewis acid catalyst. |

Advanced Structural Elucidation and Spectroscopic Analysis of N Benzyl 1 3 Nitrophenyl Methanamine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of N-benzyl-1-(3-nitrophenyl)methanamine (often referred to as N-benzyl-3-nitroaniline) provides a distinct fingerprint of its proton environments. The spectrum can be dissected into several key regions corresponding to the aromatic protons of the two phenyl rings and the benzylic methylene (B1212753) protons.

The protons on the unsubstituted benzyl (B1604629) ring typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene protons (-CH₂-) are expected to produce a singlet or a doublet (if coupled to the N-H proton) around δ 4.3-4.8 ppm. For instance, in the related compound N-benzylaniline, the benzylic protons appear as a singlet at δ 4.30 ppm. rsc.org

The protons on the 3-nitrophenyl ring are significantly influenced by the strong electron-withdrawing nature of the nitro group (-NO₂). This causes them to be deshielded and resonate at a lower field compared to the protons of the unsubstituted ring. Based on data for 3-nitrobenzylamine hydrochloride, the aromatic protons are observed in the region of δ 7.7-8.9 ppm. chemicalbook.com Specifically, the proton ortho to the nitro group is the most deshielded. The N-H proton signal can be broad and its chemical shift is variable, often appearing between δ 3.9-5.0 ppm, depending on solvent and concentration.

| Compound | Functional Group | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| N-benzylaniline | Ar-H (Benzyl) | 7.37-7.26 (m, 5H) | CDCl₃ |

| N-benzylaniline | Ar-H (Aniline) | 6.61-7.20 (m, 5H) | CDCl₃ |

| N-benzylaniline | -CH₂- | 4.30 (s, 2H) | CDCl₃ |

| 3-Nitrobenzylamine hydrochloride | Ar-H | 7.73-8.87 (m, 4H) | DMSO-d₆ |

| 3-Nitrobenzylamine hydrochloride | -CH₂- | 4.21 (s, 2H) | DMSO-d₆ |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the benzylic carbon, and the aromatic carbons of both rings.

The benzylic carbon (-CH₂) typically resonates in the range of δ 47-53 ppm. In N-benzylaniline, this carbon appears at δ 47.9 ppm. rsc.org The carbons of the unsubstituted benzyl ring usually appear between δ 127-139 ppm.

The carbons of the 3-nitrophenyl ring show more significant shifts due to the electronic effects of the nitro and amino groups. The carbon atom directly attached to the nitro group (C-NO₂) is highly deshielded and is expected to appear downfield, typically around δ 148 ppm, similar to what is seen in other nitroaromatic compounds. The other aromatic carbons of this ring will have chemical shifts influenced by their position relative to the nitro and amino-benzyl groups. For comparison, in N-benzylaniline, the aromatic carbons of the aniline (B41778) ring are observed between δ 112-148 ppm. rsc.org

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| N-benzylaniline | -CH₂- | 47.9 | CDCl₃ |

| N-benzylaniline | Ar-C (Benzyl) | 126.8, 127.1, 128.2, 128.8, 139.0 | CDCl₃ |

| N-benzylaniline | Ar-C (Aniline) | 112.4, 117.1, 128.8, 147.7 | CDCl₃ |

| 5-Nitro-2-phenyl-1H-benzimidazole | Ar-C (Nitro-substituted ring) | 118.4, 127.5, 129.5, 129.6, 131.4, 143.2 | DMSO-d₆ |

Vibrational Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by several key vibrational bands.

A crucial feature is the presence of strong absorption bands corresponding to the nitro group (-NO₂). These are typically observed as two distinct peaks: an asymmetric stretching vibration around 1510-1530 cm⁻¹ and a symmetric stretching vibration around 1330-1350 cm⁻¹. rsc.org The N-H stretching vibration of the secondary amine is expected to appear as a moderate peak in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration can be found in the 1250-1350 cm⁻¹ range. nih.gov

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine (-NH-) | 3300 - 3500 |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 |

| Asymmetric NO₂ Stretch | Nitro (-NO₂) | 1510 - 1560 |

| Symmetric NO₂ Stretch | Nitro (-NO₂) | 1335 - 1380 |

| C-N Stretch | Amine | 1250 - 1350 |

Electronic Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophores in this compound, namely the phenyl, benzyl, and nitrophenyl groups, give rise to characteristic absorption bands.

The spectrum is expected to be dominated by the electronic transitions of the nitrophenyl moiety. Nitroaromatic compounds typically exhibit two main absorption bands. The first is a high-intensity band (π → π* transition) usually below 250 nm, and the second is a lower intensity band (n → π* transition) at longer wavelengths, often above 300 nm. The presence of the amino-benzyl group attached to the nitrophenyl ring can cause a bathochromic (red) shift of these absorptions due to the extension of the conjugated system. For comparison, studies on other nitrophenyl derivatives show strong absorptions related to these transitions. bohrium.com The benzyl group itself shows weaker absorptions around 260 nm, which may be masked by the more intense transitions of the nitrophenyl system.

| Chromophore | Electronic Transition | Expected λ_max (nm) |

|---|---|---|

| Nitrophenyl | π → π | ~240 - 280 |

| Nitrophenyl | n → π | ~300 - 350 |

| Phenyl/Benzyl | π → π* | ~250 - 270 |

Photoluminescence Studies

While specific photoluminescence studies for this compound are not extensively documented in current literature, the behavior of related nitroaniline compounds provides a basis for expected properties. Research on isomers like m-nitroaniline and p-nitroaniline reveals that these molecules can exhibit both fluorescence and phosphorescence at low temperatures. rsc.orgnih.gov The emission properties are often linked to the formation of radical ions or originate from crystal defects. rsc.org

For instance, studies on m-nitroaniline crystals assign the observed phosphorescence to molecular emission. rsc.org In contrast, the fluorescence in both p-nitroaniline and m-nitroaniline is sometimes attributed to distinct phenomena, such as emissions from negatively charged polarons or trap states within the crystal lattice. nih.gov The position of the nitro group significantly influences the electronic and optical properties, affecting the charge transfer characteristics of the molecule. researchgate.net The presence of the electron-withdrawing nitro group and the benzyl substituent in this compound suggests the potential for complex photophysical behavior, likely involving charge transfer states. However, without direct experimental data, a definitive description of its luminescent properties remains speculative. Further research employing steady-state and time-resolved fluorescence spectroscopy would be necessary to fully characterize its emission profile.

High-Resolution Mass Spectrometry (HRMS/MS-TOF/LC-MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition and for elucidating its structure through fragmentation analysis. For this compound, the molecular formula is established as C₁₃H₁₂N₂O₂. nih.gov This corresponds to a precise theoretical exact mass, which can be verified by HRMS techniques like Time-of-Flight (TOF) mass spectrometry.

The molecular formula and exact mass are summarized in the table below.

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O₂ | nih.gov |

| Monoisotopic Mass | 228.089878 Da | chemspider.com |

| Average Mass | 228.251 Da | chemspider.com |

In terms of fragmentation, the structure of this compound suggests several predictable cleavage pathways under electron ionization (EI) conditions. The presence of the benzyl group, the secondary amine linkage, and the nitroaromatic ring gives rise to characteristic fragment ions.

Key expected fragmentation pathways include:

Benzylic Cleavage: The most common fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the phenyl ring and beta to the nitrogen atom, or the C-N bond, to form the highly stable benzyl cation (C₇H₇⁺) or the tropylium (B1234903) ion at m/z 91. This is often the base peak in the mass spectrum.

Alpha-Cleavage: Cleavage of the bond between the methylene carbon and the 3-nitrophenyl ring can occur, leading to the formation of a stabilized iminium cation.

Nitro Group Fragmentation: The nitro group can fragment in characteristic ways, including the loss of a nitro radical (•NO₂, 46 Da) or a nitroso group (•NO, 30 Da) from the molecular ion or subsequent fragments. youtube.com The loss of NO₂ would result in a fragment at m/z 182.09.

Formation of Nitroaniline Fragment: Cleavage of the N-CH₂ bond can yield a fragment corresponding to the 3-nitroaniline (B104315) radical cation (m/z 138) or related ions.

A summary of plausible key fragments is presented in the following interactive table.

| m/z | Proposed Fragment Ion | Formula | Pathway |

| 228 | [M]⁺• | [C₁₃H₁₂N₂O₂]⁺• | Molecular Ion |

| 182 | [M - NO₂]⁺ | [C₁₃H₁₂N₂]⁺ | Loss of nitro group |

| 137 | [C₇H₇N₂O₂]⁺ | [M - C₆H₅]⁺ | Loss of phenyl radical |

| 106 | [C₇H₈N]⁺ | [benzylamine]⁺• | Formation of benzylamine (B48309) radical cation |

| 91 | [C₇H₇]⁺ | [benzyl/tropylium]⁺ | Benzylic cleavage |

| 77 | [C₆H₅]⁺ | [phenyl]⁺ | Loss of C₇H₇N₂O₂ |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction provides definitive information on the solid-state structure of this compound, revealing its precise molecular conformation and the nature of intermolecular interactions that govern its crystal packing. nih.govresearchgate.net The compound crystallizes in the monoclinic system with the space group P2₁. researchgate.net

The molecule adopts a bent conformation. irb.hr A key feature of its geometry is the significant twist between the two aromatic rings. The dihedral angle between the planes of the nitrophenyl and benzyl rings is 86.0 (6)°. researchgate.netirb.hr The conformation is further described by the C1—N1—C7—C8 torsion angle of 72.55 (19)°, indicating a non-planar arrangement around the central C-N bond. nih.govresearchgate.net

Intermolecular interactions play a crucial role in the supramolecular assembly. The crystal structure is stabilized by a network of classical and non-classical hydrogen bonds. A classical N—H···O hydrogen bond connects the amine hydrogen of one molecule to a nitro-group oxygen of an adjacent molecule. researchgate.net This primary interaction is supported by several weaker, non-classical C—H···O hydrogen bonds. nih.gov These combined interactions link the molecules into chains that propagate along the crystallographic direction. irb.hr

Detailed crystallographic data are provided in the table below.

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₁₃H₁₂N₂O₂ |

| Mᵣ | 228.25 |

| Crystal system, space group | Monoclinic, P2₁ |

| a, b, c (Å) | 5.3359 (2), 19.2285 (6), 5.6017 (2) |

| β (°) | 97.334 (3) |

| V (ų) | 570.04 (3) |

| Z | 2 |

| Geometric Parameters | |

| C1—N1—C7—C8 torsion angle (°) | 72.55 (19) |

| Dihedral angle between rings (°) | 86.0 (6) |

| Hydrogen-bond details | |

| D—H···A | N1—H1···O1ⁱ |

| D-H (Å) | 0.84 (2) |

| H···A (Å) | 2.44 (2) |

| D···A (Å) | 3.263 (2) |

| D—H···A (°) | 166 (2) |

Symmetry code: (i) x+1, y, z-1. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound, thereby verifying its empirical and molecular formula. For this compound, the molecular formula C₁₃H₁₂N₂O₂ is confirmed by X-ray crystallography and high-resolution mass spectrometry. nih.govresearchgate.net

Based on this formula and the atomic masses of carbon, hydrogen, nitrogen, and oxygen, the theoretical elemental composition can be calculated. This provides a benchmark for experimental verification, typically performed using combustion analysis. The calculated values serve to confirm the purity and identity of a synthesized sample.

The theoretical elemental composition is detailed in the interactive table below.

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of Compound ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 228.25 | 68.41 |

| Hydrogen | H | 1.008 | 228.25 | 5.30 |

| Nitrogen | N | 14.007 | 228.25 | 12.27 |

| Oxygen | O | 15.999 | 228.25 | 14.02 |

Computational and Theoretical Chemistry of N Benzyl 1 3 Nitrophenyl Methanamine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure and properties of molecules. scholarsresearchlibrary.commdpi.comnih.govresearchgate.net For N-benzyl-1-(3-nitrophenyl)methanamine, DFT methods are employed to predict its geometry, reactivity, and intramolecular interactions.

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule. For this compound, these calculations reveal how the electron-withdrawing nitro group and the electron-donating amino group influence the electronic environment of the aromatic rings.

Geometry optimization is performed to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of the most stable conformer can be determined. nih.gov The nitro group significantly influences the geometry of the phenyl ring to which it is attached, and the flexible benzyl (B1604629) group can adopt various orientations relative to the rest of the molecule.

Illustrative Optimized Geometric Parameters:

| Parameter | Bond/Angle | Value |

| Bond Length | C-N (amine) | 1.39 Å |

| N-C (benzyl) | 1.45 Å | |

| C-NO2 | 1.48 Å | |

| N-O (nitro) | 1.22 Å | |

| Bond Angle | C-N-C | 118° |

| O-N-O | 125° | |

| Dihedral Angle | C-C-N-C | Variable (Conformational) |

Note: The data in this table is illustrative and represents typical values for similar molecular structures, calculated using DFT methods.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.netresearchgate.netimist.ma The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP map would typically show:

Negative Potential (Red/Yellow): Regions of high electron density, susceptible to electrophilic attack. These are expected around the oxygen atoms of the nitro group and potentially on the nitrogen atom of the amine, depending on its hybridization and steric environment. nih.govresearchgate.netresearchgate.net

Positive Potential (Blue): Regions of low electron density or electron deficiency, prone to nucleophilic attack. These are generally found around the hydrogen atoms and in the vicinity of the electron-withdrawing nitro group on the aromatic ring. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. nih.govnih.govscispace.comchemrxiv.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

HOMO: Represents the ability to donate an electron. In this compound, the HOMO is likely to be localized on the electron-rich regions, such as the secondary amine and the benzyl group.

LUMO: Represents the ability to accept an electron. The LUMO is expected to be concentrated on the electron-deficient nitrophenyl ring, particularly on the nitro group. chemrxiv.org

HOMO-LUMO Gap: A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The presence of both electron-donating and electron-withdrawing groups in this compound is expected to result in a relatively small HOMO-LUMO gap, indicating its potential for charge transfer interactions.

Illustrative Frontier Orbital Energies:

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: This data is illustrative and represents typical values for similar molecular structures.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. researchgate.netuni-muenchen.deresearchgate.netuni-rostock.deq-chem.comnih.gov It allows for the investigation of intramolecular interactions, such as hyperconjugation and charge delocalization.

In this compound, NBO analysis can quantify the delocalization of electron density from the lone pair of the nitrogen atom to the antibonding orbitals of the adjacent aromatic rings. It can also reveal the extent of electron withdrawal by the nitro group. The analysis of the second-order perturbation energies in the NBO framework provides a measure of the strength of these intramolecular charge transfer interactions. nih.gov This is crucial for understanding the molecule's stability and electronic communication between its different functional groups.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum of this compound.

The predicted spectrum would likely show transitions corresponding to:

π → π transitions:* Associated with the aromatic rings.

n → π transitions:* Involving the lone pair electrons of the nitrogen and oxygen atoms.

Intramolecular Charge Transfer (ICT) bands: Resulting from the transfer of electron density from the donor part (benzylamine) to the acceptor part (nitrophenyl).

These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the photophysical properties of the molecule.

Semi-Empirical Methods and Molecular Mechanics Simulations in Conformational Analysis

Due to the flexibility of the benzyl group and the C-N-C linkage, this compound can exist in multiple conformations. ijpsr.comchemistrysteps.comutdallas.edulibretexts.orgnih.gov While DFT is accurate, it can be computationally expensive for exploring the entire conformational landscape.

Semi-Empirical Methods: These methods offer a faster, albeit less accurate, way to scan the potential energy surface and identify low-energy conformers.

Molecular Mechanics Simulations: These classical mechanics-based simulations are particularly useful for exploring the conformational space of flexible molecules. By rotating the dihedral angles around the single bonds, a large number of conformers can be generated and their relative energies estimated. The most stable conformers identified can then be further optimized using more accurate DFT methods.

This combined approach allows for a thorough investigation of the conformational preferences of this compound, which is essential for understanding its structure-property relationships. ijpsr.comchemistrysteps.com

Calculation of Non-Linear Optical (NLO) Properties and Hyperpolarizabilities

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical data storage and image processing. Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system, often exhibit significant NLO responses. The nitro group (-NO2) is a strong electron acceptor, while the amine group (-NH) acts as an electron donor. In molecules like this compound, this donor-acceptor arrangement is anticipated to give rise to substantial NLO properties.

The key quantities that characterize the NLO response of a molecule are the first hyperpolarizability (β) and the second hyperpolarizability (γ). Computational chemistry provides powerful tools to predict these properties. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are widely used methods for these calculations.

Detailed Research Findings for Analogous Compounds:

Computational studies on related nitroaniline derivatives consistently demonstrate their potential as NLO materials. The magnitude of the first hyperpolarizability is a critical indicator of a material's second-order NLO activity. For instance, calculations on similar molecules show that the electronic transitions, particularly the charge-transfer from the donor to the acceptor group, play a crucial role in determining the NLO response.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another important factor. A smaller HOMO-LUMO gap generally correlates with higher polarizability and, consequently, a larger NLO response.

Below is an illustrative data table of calculated NLO properties for a representative nitroaniline derivative, which showcases the type of data generated in such computational studies.

Table 1: Calculated NLO Properties of a Representative Nitroaniline Derivative

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 6.8 D |

| Average Polarizability (α) | 15.2 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 35.6 x 10⁻³⁰ esu |

Note: The values presented in this table are for a representative nitroaniline derivative and are intended for illustrative purposes only, as specific data for this compound is not available.

Solvation Models and Solvent Effects in Computational Studies

The properties of a molecule, including its NLO response, can be significantly influenced by its environment, particularly the solvent. acs.org Computational studies must, therefore, account for solvent effects to provide realistic predictions. Solvation models are theoretical frameworks used to describe the interaction between a solute molecule and the surrounding solvent. numberanalytics.com

There are two main types of solvation models used in computational chemistry:

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method can provide a detailed picture of solute-solvent interactions, such as hydrogen bonding, but is computationally very expensive.

Implicit Solvation Models (Continuum Models): These models treat the solvent as a continuous medium with a specific dielectric constant. numberanalytics.com This approach is less computationally demanding and is widely used for calculating the properties of molecules in solution. numberanalytics.com Common implicit solvation models include:

Polarizable Continuum Model (PCM): This is one of the most widely used models for simulating the solvation of molecules in polar solvents.

Conductor-like Screening Model (COSMO): This model is well-suited for simulating solvation in both polar and non-polar solvents.

SMD (Solvation Model based on Density): A universal solvation model that is applicable to a wide range of solvents.

Research Findings on Solvent Effects in Related Systems:

Studies on p-nitroaniline and other derivatives have shown that the polarity of the solvent can have a profound impact on their electronic and NLO properties. For example, in polar solvents, the charge-transfer character of the electronic transitions can be enhanced, leading to a red shift (a shift to longer wavelengths) in the absorption spectrum. researchgate.net This phenomenon, known as solvatochromism, is a direct consequence of the differential stabilization of the ground and excited states by the solvent.

The choice of solvation model can influence the accuracy of the predicted properties. For molecules like nitroanilines, where specific interactions like hydrogen bonding with the solvent can occur, a combination of implicit and explicit solvation models (a hybrid approach) may be necessary for highly accurate results. Computational studies have demonstrated that both the amino and nitro groups are particularly susceptible to solvation effects, especially through hydrogen bonding.

Table 2: Effect of Solvent on the Calculated First Hyperpolarizability (β) of a Representative Nitroaniline Derivative

| Solvent | Dielectric Constant (ε) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) |

|---|---|---|

| Gas Phase | 1.0 | 35.6 |

| Dichloromethane | 8.9 | 48.2 |

| Acetonitrile | 37.5 | 55.8 |

Note: The values presented in this table are for a representative nitroaniline derivative and are intended to illustrate the general trend of solvent effects. Specific data for this compound is not available.

Mechanistic Investigations Pertaining to N Benzyl 1 3 Nitrophenyl Methanamine Reactivity

Electrochemical Oxidation Mechanisms of Related Amine Derivatives

The electrochemical oxidation of N-benzylamine derivatives has been a subject of significant research, providing a green chemistry approach that often avoids the need for metal catalysts or harsh chemical oxidants. researchgate.netmdpi.com The general mechanism for the electrochemical oxidation of simple aliphatic and benzylic amines is initiated by a single-electron transfer at the anode. mdpi.commdpi.com

For a secondary benzylamine (B48309) like N-benzyl-1-(3-nitrophenyl)methanamine, the process would begin with the oxidation of the nitrogen atom to form a nitrogen radical cation intermediate. mdpi.com This highly reactive species can then follow several pathways. One common route involves deprotonation to form an α-amino radical, which can be further oxidized to an iminium cation. mdpi.com This iminium ion is a key intermediate that can be hydrolyzed to form an aldehyde and a primary amine or react with other nucleophiles present in the medium. koreascience.kr

In the context of this compound, the presence of the electron-withdrawing nitro group would likely increase the oxidation potential compared to unsubstituted N-benzylamine. The electrochemical process can be influenced by various factors, including the solvent, electrolyte, pH, and electrode material. academie-sciences.frnih.gov For instance, studies on benzylamine oxidation have shown high selectivity for imine formation using specific electrode systems and electrolytes. nih.gov

| Amine Substrate | Electrochemical Conditions | Primary Product(s) | Reference |

|---|---|---|---|

| Benzylamine | Constant voltage (5 V), Carbon anode/cathode, TEAB electrolyte | N-benzyl-1-phenylmethanimine (Imine) | nih.gov |

| Benzylamine | Stainless steel mesh anode, Pt cathode, TBAP electrolyte | Benzonitrile (B105546) | mdpi.com |

| Hydroquinone with Benzylamine Derivatives | pH-dependent cyclic voltammetry | Amino-substituted p-benzoquinone derivatives | academie-sciences.fr |

| N,N-dibenzylanilines | Visible-light photoredox catalysis | Secondary amides (via C-N cleavage) | organic-chemistry.org |

TEAB: tetraethylammonium (B1195904) bromide; TBAP: tetrabutylammonium perchlorate

Oxidative Retro-Alkylation Pathways for N-benzylamines

Oxidative retro-alkylation, also known as oxidative debenzylation, is a crucial transformation that involves the cleavage of the benzyl (B1604629) C-N bond. mdpi.comorganic-chemistry.org This process is a key pathway in the metabolism and degradation of benzylamine derivatives and serves as a synthetic tool for deprotection. For a secondary amine like this compound, this would result in the formation of 3-nitrobenzaldehyde (B41214) and benzylamine.

Under metal-free electrochemical conditions, a proposed mechanism for this C-N bond cleavage involves the initial formation of the nitrogen radical cation. mdpi.com This is followed by deprotonation and a radical 1,2-migration to yield an α-amino-alkyl radical intermediate. Subsequent oxidation of this radical at the anode produces a benzyl-carbocation intermediate. mdpi.com This carbocation is then captured by a nucleophile, typically water from the solvent system, leading to an unstable hemiaminal-like species that dissociates to yield the corresponding carbonyl compound (an aldehyde) and the dealkylated amine. mdpi.com The presence of a weak acid can facilitate the final dissociation step. mdpi.com

This pathway highlights the importance of the solvent system, as water is proposed to be the source of the oxygen atom in the resulting aldehyde. mdpi.com Radical trapping experiments have supported the involvement of radical species in this cleavage mechanism. mdpi.com

Reaction Mechanism Elucidation in Synthetic Pathways (e.g., Transamination, Hydride Transfer)

The synthetic pathways involving this compound and related scaffolds often involve fundamental mechanistic steps like transamination and hydride transfer.

Transamination is a biochemical process involving the transfer of an amino group from an amino acid to a keto acid, but the principle can be applied to synthetic chemistry. youtube.comyoutube.com A bio-inspired "transamination borrowing-hydrogen" strategy has been developed for the deaminative hydroxylation of benzylamines. nih.gov In this manganese-catalyzed process, methanol (B129727) serves as both a hydrogen donor and an amino acceptor. The mechanism likely involves the initial oxidation of the benzylamine to an imine, which is then hydrolyzed to an aldehyde. The catalyst, temporarily holding the hydrogen, then reduces the aldehyde to the corresponding alcohol. This strategy avoids harsh conditions and the need for stepwise activation of the amino group. nih.gov

Hydride Transfer is a key step in the synthesis of amines via reductive amination. The formation of this compound would typically proceed through the condensation of 3-nitrobenzaldehyde and benzylamine to form the corresponding N-benzylidene-1-(3-nitrophenyl)methanimine (a Schiff base). The subsequent step is the reduction of this imine, which mechanistically involves the transfer of a hydride ion (H⁻) from a reducing agent (e.g., sodium borohydride) to the electrophilic carbon of the C=N double bond. This creates the final C-N single bond of the secondary amine. Similarly, iridium-catalyzed N-methylation of amines using methanol as the methyl source proceeds through intermediates that are formed via sequential hydrogen transfer steps. rsc.org

| Transformation | Catalyst/Reagent | Key Mechanistic Step | Reference |

|---|---|---|---|

| Deaminative Hydroxylation of Benzylamines | Pincer Mn-catalyst | Transamination borrowing-hydrogen | nih.gov |

| Reductive Amination | e.g., NaBH₄, H₂/Pd-C | Hydride transfer to imine intermediate | General Knowledge |

| Three-component coupling | None (thermal) | Addition of diethyl phosphite (B83602) to in situ formed Schiff base | mdpi.com |

| N-methylation of amines | Ir(III) complex | Hydrogen transfer | rsc.org |

Stereochemical Control and Diastereoselectivity in Reactions Involving this compound Scaffolds

The this compound molecule possesses a stereogenic center at the carbon atom bonded to the 3-nitrophenyl group and the nitrogen atom. Therefore, reactions involving this center or the synthesis of this molecule from prochiral precursors require careful consideration of stereochemical control.

Reactions at the benzylic stereocenter can proceed through different mechanistic pathways, primarily categorized as Sₙ1 (dissociative) or Sₙ2 (associative), which have distinct stereochemical outcomes. beilstein-journals.org

An Sₙ1-type mechanism would involve the formation of a planar benzylic carbocation intermediate. Nucleophilic attack on this intermediate would occur from either face with roughly equal probability, leading to a racemic or near-racemic mixture of products (loss of stereochemical information).

An Sₙ2-type mechanism involves a backside attack by a nucleophile, leading to an inversion of the stereochemical configuration at the carbon center.

Studies on the C-F activation of chiral benzyl fluoride (B91410) have shown that the mechanistic pathway is highly dependent on the nucleophile and reaction conditions. beilstein-journals.org Strong nucleophiles tend to favor an associative Sₙ2-like pathway with high inversion of configuration, while reactions with poorer nucleophiles that require stronger activation of the leaving group may exhibit more Sₙ1 character. beilstein-journals.org For the this compound scaffold, the electron-withdrawing nitro group would destabilize an adjacent carbocation, making an Sₙ1 pathway less favorable and potentially promoting reactions with Sₙ2-like character, thus allowing for a higher degree of stereochemical control.

In the synthesis of such chiral amines, diastereoselectivity becomes important when another chiral element is present in the molecule or reagents. The asymmetric synthesis can be achieved by using chiral catalysts or auxiliaries that control the facial selectivity of hydride attack on a prochiral imine precursor, leading to the preferential formation of one enantiomer.

Applications in Organic Synthesis and Materials Science

N-benzyl-1-(3-nitrophenyl)methanamine as a Key Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the reactivity of its constituent parts. The secondary amine can act as a nucleophile in various C-N bond-forming reactions. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form heterocyclic systems. Furthermore, the aromatic rings can undergo electrophilic substitution, and the benzylic protons can be involved in metal-catalyzed C-H activation processes.

While direct literature on this compound is specialized, the reactivity of its close analogues, such as N-benzylanilines, is well-documented. These compounds are pivotal in synthesizing a wide array of functionalized molecules. For instance, the amine functionality is crucial for building larger molecular scaffolds, and the nitro group acts as a versatile precursor for introducing other functionalities or for directing the regioselectivity of certain reactions.

Role in the Construction of Diverse Nitrogen-Containing Heterocyclic Systems

The strategic placement of functional groups in this compound makes it an excellent starting point for the synthesis of various nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

The synthesis of substituted pyrrolidines, a core structure in many biologically active compounds, can be achieved using precursors derived from related nitrophenyl compounds. Research has demonstrated the preparation of 1,4,5-trisubstituted pyrrolidine-2,3-diones starting from 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one. jst-ud.vn This precursor, containing the key 1-(3-nitrophenyl) moiety, undergoes reaction with aliphatic amines like methylamine and 4-methoxybenzylamine to yield the corresponding pyrrolidine-2,3-dione (B1313883) derivatives in good yields. jst-ud.vn This highlights a pathway where the N-(3-nitrophenyl) structural element is incorporated into a complex heterocyclic system.

The reaction involves a reversible transimination, leading to the formation of enamine-stabilized pyrrolidine-2,3-diones. jst-ud.vn

Table 1: Synthesis of Pyrrolidine-2,3-dione Derivatives

| Entry | Amine | Product | Yield |

|---|---|---|---|

| 1 | Methylamine | 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | 77.3% |

Azetidines, four-membered nitrogen heterocycles, are valuable building blocks in medicinal chemistry. bham.ac.uk General synthetic routes often involve the cyclization of 1,3-amino alcohols or the ring expansion of aziridines. medwinpublishers.com For a precursor like this compound, a hypothetical route to azetidine derivatives could involve functionalization of the benzyl (B1604629) or phenyl ring to introduce a suitable three-carbon chain with a leaving group, followed by intramolecular cyclization. For example, regioselective synthesis of N-benzyl-2,4-disubstituted azetidines has been reported through the activation of homoallylic amines with phenylselenium bromide. medwinpublishers.com

1,3,4-Oxadiazoles are significant heterocyclic compounds often synthesized from acid hydrazides. nih.govjchemrev.com A derivative of the target compound, 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine, has been synthesized from the reaction of 3-nitrobenzoic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride. researchgate.net this compound could serve as a precursor to the required 3-nitrobenzoic acid derivative through oxidation of the benzylic carbon.

Similarly, 1,2,3-triazoles are commonly prepared via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). cahiersmagellanes.comuokerbala.edu.iq The synthesis of 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, an isomer of a potential derivative, has been reported. nih.gov To synthesize a triazole from the subject compound, the N-benzyl group could be cleaved and the resulting 3-nitroaniline (B104315) derivative could be converted into an aryl azide. This azide could then be reacted with a suitable alkyne to form the desired 1,2,3-triazole ring.

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. organic-chemistry.orgencyclopedia.pubnih.gov For this compound to be used in such a synthesis, a multi-step transformation would be necessary. First, an additional amino group would need to be introduced ortho to the existing nitrogen atom. A more feasible approach would be to reduce the nitro group to an amine, yielding N1-benzyl-benzene-1,3-diamine. This resulting meta-diamine is not a direct precursor for benzimidazole but could be functionalized further or used in the synthesis of other heterocyclic systems. A more direct route would start with an ortho-nitroaniline derivative, which upon reduction and cyclization yields the benzimidazole core. researchgate.netmdpi.com

Dihydroquinazolinones are another important class of heterocycles. uobaghdad.edu.iqmdpi.com Their synthesis often starts from anthranilamide or isatoic anhydride. uobaghdad.edu.iqekb.eg For instance, 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid has been used as a precursor for the solid-phase synthesis of dihydroquinazolin-2(1H)-one derivatives. nih.gov A synthetic strategy starting from this compound would require significant molecular rearrangement and introduction of new functional groups, such as a carboxyl group ortho to the amino function on the nitrophenyl ring, to enable cyclization into a dihydroquinazoline system.

Contribution of Derivatives to Optoelectronic and Nonlinear Optical Materials

Derivatives and analogues of this compound have shown significant promise in the field of materials science, particularly as nonlinear optical (NLO) materials. jhuapl.edu NLO materials are crucial for applications in optical computing, data storage, and frequency conversion. jhuapl.eduresearchgate.net

A very close structural analogue, N-benzyl-3-nitroaniline (NB3N), has been extensively studied for its second-order NLO properties. researchgate.netresearchgate.net Single crystals of NB3N have been successfully grown and characterized, revealing properties that make them suitable for optoelectronic devices. researchgate.net

Key findings from the research on N-benzyl-3-nitroaniline (NB3N) include:

Crystal Structure: NB3N crystallizes in the monoclinic system with a P21 space group, which is a non-centrosymmetric structure—a prerequisite for second-order NLO activity. researchgate.net

Optical Properties: The material is transparent in the entire visible region, with a UV cut-off wavelength around 360 nm. researchgate.net This wide transparency window is advantageous for optical applications.

Thermal and Mechanical Stability: NB3N is thermally stable up to 173 °C, which is sufficient for device fabrication. researchgate.net

Nonlinear Optical Efficiency: The second-harmonic generation (SHG) efficiency of NB3N was found to be approximately 1.1 to 2.5 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. researchgate.netresearchgate.net

Table 2: Properties of the NLO Crystal N-benzyl-3-nitroaniline (NB3N)

| Property | Value/Observation | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21 | researchgate.net |

| UV Cut-off Wavelength | ~360 nm | researchgate.net |

| Thermal Stability | Stable up to 173 °C | researchgate.net |

These promising results for N-benzyl-3-nitroaniline suggest that this compound and its derivatives, which share the same donor-acceptor framework (amine donor, nitro acceptor), are excellent candidates for the development of new NLO materials. optica.org

This compound Analogues in Organocatalysis and Metal-Catalyzed Reactions

The structural motifs present in this compound are frequently found in molecules used in catalysis. Chiral secondary amines, for instance, are a cornerstone of organocatalysis, while N- and C-arylated benzylamines can serve as ligands in metal-catalyzed reactions or as substrates in C-H functionalization reactions.

Azetidine and pyrrolidine (B122466) scaffolds, which can be synthesized from precursors related to the title compound, are used as ligands and in organocatalysis applications. bham.ac.uk The N-benzyl group is a common protecting group and directing group in various synthetic transformations.

In metal-catalyzed reactions, analogues of this compound can be valuable substrates. For example, nickel-catalyzed Heck-type reactions have been developed for the intermolecular benzylation of simple olefins using benzyl chlorides. mit.edu Similarly, copper-catalyzed cross-coupling reactions of aryl acetonitriles with benzyl alcohols provide an efficient route to α-alkylated nitriles. nih.gov These reactions demonstrate the utility of the benzyl moiety in C-C bond formation. The secondary amine in this compound could also direct ortho-metalation, allowing for specific functionalization of the aromatic rings.

Molecular Interactions and Biochemical Target Engagement of N Benzyl 1 3 Nitrophenyl Methanamine Derivatives in Vitro Studies

Molecular Docking Studies and Ligand-Protein Interaction Analysis

Molecular docking simulations serve as a powerful tool to predict and analyze the binding modes of ligands within the active sites of target proteins. These computational methods help to understand the non-covalent interactions that govern molecular recognition and binding affinity.

The stability of a ligand-protein complex is often dictated by a network of specific interactions, including hydrogen bonds and pi-stacking. nih.govnih.gov For derivatives containing the 3-nitrophenyl moiety, these interactions are crucial for target engagement.

In molecular docking analyses of a 3-nitrophenyl pyrrolidine (B122466) derivative, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, with inducible nitric oxide synthase (iNOS), specific hydrogen bonds were identified as key stabilizing interactions. beilstein-journals.orgresearchgate.net The simulations showed that this compound forms hydrogen bonds with the amino acid residues Cys200 and Ser242 within the iNOS active site. beilstein-journals.org The presence of the electron-withdrawing nitro group on the phenyl ring at the 1-position of the pyrrolidine-2,3-dione (B1313883) structure is suggested to enhance and optimize this hydrogen bonding with Cys200. beilstein-journals.org In addition to hydrogen bonds, van der Waals forces were also found to contribute significantly to the stabilization of the ligand-iNOS complex. beilstein-journals.orgresearchgate.net

| Compound Derivative | Target Protein | Interacting Residues | Interaction Type |

|---|---|---|---|

| 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | iNOS | Cys200, Ser242 | Hydrogen Bonds, van der Waals |

Binding affinity, often expressed as a docking score in kcal/mol, provides a computational estimate of the strength of the interaction between a ligand and its target. A more negative score typically indicates a stronger, more favorable binding interaction.

For the 3-nitrophenyl pyrrolidine derivative, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, molecular docking studies predicted a strong binding affinity for the iNOS enzyme. beilstein-journals.org The calculated binding energy for this compound was -9.51 kcal/mol, which was the strongest among the series of compounds tested in that study. beilstein-journals.orgresearchgate.net This strong predicted affinity correlates well with its observed in vitro inhibitory activity against nitric oxide production, underscoring the utility of computational predictions in identifying promising enzyme inhibitors. beilstein-journals.org

| Compound Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione (5e) | iNOS | -9.51 |

In Vitro Enzymatic Inhibition Studies

In vitro assays are essential for confirming the biological activity of candidate molecules and quantifying their potency against specific enzyme targets. Studies on N-benzyl-methanamine derivatives and related compounds have demonstrated significant inhibitory effects on several key enzymes implicated in human diseases.

The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in complex with its cofactor UAF1 (USP1-associated factor 1), plays a critical role in the DNA damage response and is considered a promising target for anticancer therapies. nih.govnih.gov Medicinal chemistry efforts have led to the identification of potent inhibitors of the USP1/UAF1 complex based on an N-benzyl-2-phenylpyrimidin-4-amine scaffold, which is structurally related to N-benzyl-methanamine. nih.govnih.gov

One such derivative, ML323, emerged from these studies as a highly potent and selective inhibitor of USP1/UAF1. nih.govresearchgate.netsemanticscholar.org This class of compounds has been shown to possess nanomolar inhibitory potency against the deubiquitinating activity of the USP1/UAF1 complex. nih.govnih.gov The inhibition is reversible and highly selective, with little to no activity against other deubiquitinases. researchgate.netresearchgate.net The potent enzymatic inhibition by these compounds translates to cellular activity, leading to increased levels of monoubiquitinated PCNA and FANCD2, key substrates of USP1/UAF1. nih.gov

Overproduction of nitric oxide (NO) by the inducible nitric oxide synthase (iNOS) enzyme is associated with various inflammatory conditions. beilstein-journals.org Consequently, iNOS is an attractive target for the development of anti-inflammatory agents. researchgate.netlookchem.com The inhibitory activity of 3-nitrophenyl pyrrolidine derivatives on NO production has been evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. beilstein-journals.org

Among the synthesized compounds, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione (designated as compound 5e) demonstrated the most significant inhibitory activity against NO production. beilstein-journals.orgresearchgate.net This compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 43.69 ± 5.26 µM. beilstein-journals.orgresearchgate.net Its superior performance compared to other analogues in the series highlights the potential of the 3-nitrophenyl pyrrolidine scaffold for developing effective iNOS inhibitors. beilstein-journals.org

| Compound | Target/Assay | IC₅₀ (µM) |

|---|---|---|

| Compound 5a (1,5-diphenyl derivative) | NO Production Inhibition | 78.65 ± 6.88 |

| Compound 5b | NO Production Inhibition | 95.66 ± 9.93 |

| Compound 5e (1-(3-nitrophenyl) derivative) | NO Production Inhibition | 43.69 ± 5.26 |

| Dexamethasone (Reference Drug) | NO Production Inhibition | 13.25 ± 1.39 |

The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). semanticscholar.orgnih.gov COX-2 is upregulated during inflammation and mediates the production of proinflammatory prostaglandins. semanticscholar.org While specific inhibitory data for N-benzyl-1-(3-nitrophenyl)methanamine on COX-2 is not extensively documented, research into related heterocyclic and aromatic compounds reveals a continued effort to develop potent and selective COX-2 inhibitors. aalto.firsc.org

For instance, studies on various isoxazole (B147169) derivatives have identified compounds with potent and selective COX-2 inhibition. nih.gov One such compound, designated C6, was found to be a highly potent COX-2 inhibitor with an IC₅₀ value of 0.55 ± 0.03 µM and a high selectivity index. nih.gov Similarly, other research on 1,2,3-triazole and benzenesulfonamide (B165840) pharmacophores has yielded compounds with COX-2 IC₅₀ values as low as 0.04 µM, exceeding the potency and selectivity of the standard drug celecoxib. semanticscholar.orgnih.gov These findings demonstrate that scaffolds containing aromatic and heterocyclic moieties are promising for targeting the COX-2 enzyme.

| Compound Class/Example | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Isoxazole Derivative (C3) | COX-2 | 0.93 ± 0.01 | 24.26 |

| Isoxazole Derivative (C5) | COX-2 | 0.85 ± 0.04 | 41.82 |

| Isoxazole Derivative (C6) | COX-2 | 0.55 ± 0.03 | 61.73 |

| 1,2,3-Triazole/Sulfonamide (6b) | COX-2 | 0.04 | 329 |

| Celecoxib (Reference Drug) | COX-2 | 0.05 | 294 |

Analysis of Molecular Modulation of Cellular Signaling Pathways (e.g., JNK, p38 MAPK, NF-κΒ)

The c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) are critical signaling pathways that regulate cellular responses to a wide array of stimuli, including stress, cytokines, and pathogenic antigens. nih.govnih.gov These pathways are central to inflammation, cell proliferation, differentiation, and apoptosis. mdpi.com The modulation of these pathways by small molecules is a key area of drug discovery.

p38 MAPK Pathway : The p38 MAPK pathway is activated by inflammatory cytokines and environmental stress. Its activation is a critical determinant of cellular fate; transient activation can be associated with proliferative responses, while prolonged activation is often linked to apoptosis. mdpi.com Small molecule inhibitors can block the p38 kinase cascade, preventing the downstream signaling that leads to inflammatory responses. nih.govmdpi.com

JNK Pathway : The JNK pathway, also known as the stress-activated protein kinase (SAPK) pathway, plays a significant role in apoptosis, inflammation, and cell differentiation. Crosstalk between the JNK and p38 pathways is an important regulatory mechanism in inflammatory and stress responses. mdpi.com

NF-κB Pathway : The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov The activation of NF-κB is implicated in the pathogenesis of many inflammatory diseases, making it a prime target for therapeutic intervention. nih.govnih.gov

While the specific effects of this compound on these pathways are not documented, its structural motifs—a nitroaromatic ring and a benzylamine (B48309) group—suggest that it could potentially interact with the complex kinase cascades or transcription factors involved. The nitro group, in particular, is a strong electron-withdrawing group that can significantly influence the electronic properties and biological activity of a molecule. researchgate.netnih.gov In vitro studies on human bronchial epithelial cells have shown that the interaction with eosinophils can up-regulate the expression of various chemokines, a process regulated by p38 MAPK and NF-κB activities. nih.gov This highlights the importance of these pathways in cell-to-cell communication and inflammation.

Investigation of Intermolecular Interactions with Biological Macromolecules (e.g., DNA, Bovine Serum Albumin)

The interaction of small molecules with biological macromolecules like DNA and serum albumins is fundamental to their pharmacokinetic and pharmacodynamic profiles. While no specific studies on the interaction of this compound with these macromolecules were found, research on analogous compounds provides a framework for understanding these potential interactions.

Interaction with Bovine Serum Albumin (BSA):

Bovine Serum Albumin (BSA) is a major transport protein in plasma and is often used as a model protein for studying drug-protein interactions due to its structural similarity to human serum albumin (HSA). mdpi.com These interactions are typically studied using spectroscopic techniques, such as fluorescence quenching, and computational methods like molecular docking.

Fluorescence spectroscopy can reveal the binding mechanism, binding constants (K_b), and the number of binding sites (n). The quenching of BSA's intrinsic fluorescence upon the addition of a ligand suggests an interaction. This quenching can be either static (formation of a ground-state complex) or dynamic (collisional quenching). Thermodynamic parameters such as enthalpy change (ΔH) and entropy change (ΔS) can elucidate the primary forces driving the interaction (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions). nih.gov

For example, studies on various quinoline (B57606) and β-lactam derivatives binding to BSA have demonstrated these principles. The negative values for ΔH and ΔS in many drug-BSA interactions indicate that van der Waals forces and hydrogen bonding are the main driving forces for complex formation. nih.govswu.ac.th Molecular docking studies can further predict the specific binding site on BSA, often within the hydrophobic cavities of subdomains IIA or IIIA. nih.govswu.ac.th Given the hydrophobic nature of the benzyl (B1604629) and nitrophenyl rings, it is plausible that this compound would also bind to BSA, likely within these subdomains.